4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine is a bicyclic compound that is derived from the fusion of a benzene ring and a pyrazine ring. This specific compound features an amide functional group and a tolylamino substitution, which contributes to its chemical properties and potential biological activities.
The compound can be synthesized through various chemical reactions involving phthalazine derivatives and amines. Research indicates that derivatives of phthalazine have been explored for their pharmacological properties, particularly in the development of anti-cancer agents and other therapeutic applications .
4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide can be classified as:
The synthesis of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide typically involves multi-step organic reactions. A common approach includes the reaction of 4-toluidine with phthalic anhydride or its derivatives under controlled conditions.
The yield and purity of the final product can be assessed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .
The molecular formula for 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is C18H18N4O. The structure consists of:
The compound can undergo various chemical reactions typical of amides and aromatic compounds, including:
These reactions can be facilitated under acidic or basic conditions, depending on the desired outcome. For example, hydrolysis can be performed under acidic conditions to yield carboxylic acids, while electrophilic substitutions may require specific catalysts to direct substitution at desired positions on the aromatic rings .
The biological activity of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors associated with cancer pathways. The mechanism often involves:
Research indicates that phthalazine derivatives exhibit anti-tumor activity by disrupting cellular processes involved in cancer progression . Further studies are required to elucidate specific interaction mechanisms at the molecular level.
Relevant data from studies indicate that these properties can influence its effectiveness in biological applications .
4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide has potential applications in medicinal chemistry, particularly in:
The ongoing exploration of phthalazine compounds suggests they may serve as scaffolds for designing new pharmaceuticals with enhanced efficacy and reduced side effects .
This compound belongs to the 1,4-disubstituted phthalazine subclass, featuring a benzamide group at position 1 and a meta-methylaniline ("m-tolylamino") moiety at position 4 of the phthalazine core. Its systematic IUPAC name is 4-[4-[(3-methylphenyl)amino]phthalazin-1-yl]benzamide, reflecting the connectivity between the central heterocycle and its aromatic substituents. The molecular formula C₂₂H₁₈N₄O (MW: 354.41 g/mol) was confirmed via PubChem (CID: 1416247) [1]. Key structural features include:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 4-[4-[(3-methylphenyl)amino]phthalazin-1-yl]benzamide |
Molecular Formula | C₂₂H₁₈N₄O |
PubChem CID | 1416247 |
Canonical SMILES | CC1=CC(=CC=C1)NC2=NN=CC3=C2C=CC=C3C4=CC=C(C=C4)C(=O)N |
Hydrogen Bond Donors | 2 (amide NH₂ and tolylamino NH) |
Hydrogen Bond Acceptors | 4 (phthalazine N, carbonyl O, amide N) |
Calculated logP (cLogP) | 5.221 |
The cLogP >5 indicates high lipophilicity, which may enhance membrane permeability but violates one Lipinski's rule (cLogP ≤5) [9]. The m-tolyl group’s methyl group at the meta-position provides steric and electronic modulation compared to ortho or para isomers, influencing target affinity.
The therapeutic exploration of phthalazines began in the mid-20th century with hydralazine, a vasodilator acting via nitric oxide modulation [3]. The 1990s marked a pivotal shift toward oncology applications, spurred by discoveries linking phthalazines to kinase inhibition:
Table 2: Evolution of Key Phthalazine-Based Therapeutics
Era | Compound | Therapeutic Target | Clinical Impact |
---|---|---|---|
1950s | Hydralazine | Vasodilation | Hypertension management |
2000s | Vatalanib | VEGFR-2 kinase | Angiogenesis inhibition (Phase III) |
2010s | Olaparib | PARP | FDA-approved for BRCA-mutant cancers |
2010s | Talazoparib | PARP | Advanced breast cancer therapy |
Molecular hybridization strategies emerged in the 2010s, combining phthalazines with pharmacophores like benzamides to enhance binding. For 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide, hybridization leveraged:
Benzamide-phthalazine hybrids exploit synergistic pharmacophoric elements to inhibit angiogenesis and proliferation pathways. 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide exemplifies this approach, exhibiting:
Table 3: Binding Interactions of Benzamide-Phthalazine Hybrids
Structural Element | Target Interaction | Biological Consequence |
---|---|---|
Phthalazine N2/N3 | Hydrogen bonding with kinase catalytic residues (e.g., VEGFR-2 Cys919) | ATP-competitive inhibition |
m-Tolyl group | Hydrophobic packing in DFG-out conformation pocket | Enhanced selectivity and potency |
Benzamide carbonyl | Hydrogen bonding with kinase hinge region (e.g., Glu885) | Stabilized enzyme-inhibitor complex |
Benzamide NH₂ | Donor interactions with Asp1046 | Disruption of kinase activation loop |
In drug design, such hybrids address limitations of single-target agents:
The integration of computational modeling (e.g., molecular docking) has further refined these hybrids, optimizing substituent patterns for maximal target engagement while maintaining drug-like properties [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7